molecular formula C16H11ClN5NaO7S B12713500 Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate CAS No. 84912-12-9

Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate

Cat. No.: B12713500
CAS No.: 84912-12-9
M. Wt: 475.8 g/mol
InChI Key: HBSUOVGJEQNENL-UHFFFAOYSA-M
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Description

Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate: is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) which is linked to aromatic rings. This specific compound is notable for its vibrant color and is used in various applications, including biological staining and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate typically involves a multi-step process:

    Formation of the pyrazole ring: This step involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid.

    Azo coupling reaction: The pyrazole derivative is then subjected to an azo coupling reaction with 4-hydroxy-5-nitrobenzenesulphonic acid in an alkaline medium to form the final azo dye compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of chalcone and p-hydrazinobenzenesulfonamide hydrochloride are synthesized and stored.

    Continuous flow reactors: These reactors are used to maintain consistent reaction conditions and improve yield.

    Purification: The final product is purified using crystallization and filtration techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the azo group can yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium dithionite or zinc in acidic conditions.

    Substitution: Concentrated sulfuric acid for sulfonation, and nitric acid for nitration.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo group and aromatic rings:

    Biological Staining: The azo group interacts with cellular components, leading to selective staining of tissues.

    pH Indicator: The compound undergoes structural changes in response to pH variations, resulting in color changes.

    Antimicrobial Action: The compound disrupts microbial cell walls and inhibits enzyme activity, leading to cell death.

    Antioxidant Action: The compound donates electrons to neutralize free radicals, preventing oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-((2-hydroxy-1-naphthyl)azo)benzenesulfonate: Another azo dye used in biological staining and as a pH indicator.

    Sodium 2-((4-nitrophenyl)azo)-1-naphthol-4-sulfonate: Known for its use in dyeing textiles and as a pH indicator.

    Sodium 4-((4-nitrophenyl)azo)benzenesulfonate: Utilized in analytical chemistry for its colorimetric properties.

Uniqueness

Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate is unique due to its specific structural features:

    Chlorophenyl Group: Enhances its antimicrobial and antioxidant properties.

    Pyrazole Ring: Contributes to its stability and reactivity in various chemical reactions.

    Nitro and Sulfonate Groups: Provide additional sites for chemical modifications and enhance its solubility in water.

Properties

CAS No.

84912-12-9

Molecular Formula

C16H11ClN5NaO7S

Molecular Weight

475.8 g/mol

IUPAC Name

sodium;3-[[1-(3-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate

InChI

InChI=1S/C16H12ClN5O7S.Na/c1-8-14(16(24)21(20-8)10-4-2-3-9(17)5-10)19-18-12-6-11(30(27,28)29)7-13(15(12)23)22(25)26;/h2-7,14,23H,1H3,(H,27,28,29);/q;+1/p-1

InChI Key

HBSUOVGJEQNENL-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)S(=O)(=O)[O-])[N+](=O)[O-])O)C3=CC(=CC=C3)Cl.[Na+]

Origin of Product

United States

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